Product packaging for 4-Chloro-2-(methylthio)benzaldehyde(Cat. No.:CAS No. 176107-15-6)

4-Chloro-2-(methylthio)benzaldehyde

Cat. No.: B8683609
CAS No.: 176107-15-6
M. Wt: 186.66 g/mol
InChI Key: XQASSXQOVDKZGC-UHFFFAOYSA-N
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Description

Academic Significance of Substituted Benzaldehydes in Organic Synthesis

Substituted benzaldehydes are a cornerstone of organic synthesis, valued for their versatility as building blocks for a wide array of more complex molecules. wisdomlib.org Their aldehyde group is highly reactive and participates in numerous chemical transformations. rug.nl These compounds are crucial in the synthesis of Schiff bases through reactions with hydrazone derivatives and are used to incorporate various functional groups into chalcone (B49325) derivatives. wisdomlib.org They are also significant in the creation of pyrazole (B372694) derivatives. wisdomlib.org

The development of new synthetic methods, such as two-step, one-pot reduction/cross-coupling procedures, has expanded the utility of substituted benzaldehydes. rug.nlacs.org These methods allow for the creation of functionalized benzaldehydes by employing a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group during subsequent cross-coupling reactions with organometallic reagents. rug.nlacs.org This approach facilitates the synthesis of a variety of alkyl and aryl substituted benzaldehydes and is even applicable to the synthesis of radiolabeled aldehydes for use as PET-tracers. rug.nlacs.org

Furthermore, substituted benzaldehydes have been investigated for their potential biological applications. For example, specific substituted benzaldehydes have been designed to bind to human hemoglobin, thereby increasing its oxygen affinity, which has implications for treating conditions like sickle cell disease. nih.gov The reactivity of the aldehyde's electronic properties is a well-studied area, with electron-poor benzaldehydes generally showing increased reactivity in reactions like the proline-catalyzed aldol (B89426) condensation. d-nb.info

Historical Context and Evolution of Research on Halogenated and Thioether-Substituted Aromatic Aldehydes

The study of halogenated and thioether-substituted aromatic aldehydes has evolved significantly over time, driven by their utility in synthesizing valuable compounds.

Research into halogenated aromatic aldehydes has explored their synthesis and transformations. For example, p-chlorobenzaldehyde can be synthesized from p-chlorotoluene through chlorination followed by hydrolysis. chemicalbook.comorgsyn.org The transformation of these compounds has also been a subject of study. For instance, anaerobic bacteria have been shown to oxidize and reduce the aldehyde group of various halogenated aromatic aldehydes, sometimes leading to dehalogenation. nih.gov These processes can result in the formation of corresponding carboxylic acids and benzyl (B1604629) alcohols, which may be further transformed in the environment. nih.gov The reactivity of halogenated aldehydes is utilized in various condensation reactions to produce heterocyclic compounds like 4H-pyrans. researchgate.net

The synthesis of aryl thioethers has also seen considerable advancement. Historically, the formation of the carbon-sulfur (C-S) bond was a key focus. researchgate.net Modern methods have been developed for the synthesis of aryl thioethers via the aromatic substitution of aryl halides under mild conditions. researchgate.netnih.gov These reactions can utilize a wide variety of thiols and even less toxic disulfides as nucleophiles at low temperatures. nih.gov The development of catalytic systems, such as those using potassium phosphate, allows for the efficient synthesis of non-symmetrical aryl thioethers from nitroarenes and thiols. researchgate.net Furthermore, research has shown that the reaction of 4-chlorobenzaldehyde (B46862) with thiomethyl alcohol can produce 4-(methylthio)benzaldehyde (B43086). google.com The development of photoredox catalysis has also provided metal-free methods for synthesizing thioesters from thiols and aldehydes at room temperature. researchgate.net

The combination of these two areas of research—halogenated aromatics and thioether synthesis—provides the foundation for creating multifunctional compounds like 4-Chloro-2-(methylthio)benzaldehyde, which are of interest for their potential in medicinal chemistry and materials science. evitachem.comgrowingscience.comfishersci.cachemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClOS B8683609 4-Chloro-2-(methylthio)benzaldehyde CAS No. 176107-15-6

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

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CAS No.

176107-15-6

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

4-chloro-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H7ClOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3

InChI Key

XQASSXQOVDKZGC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Cl)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Methylthio Benzaldehyde

Conventional Synthetic Routes to 4-Chloro-2-(methylthio)benzaldehyde

Conventional synthesis of this compound is typically approached through logical, multi-step sequences that construct the molecule from readily available precursors. The strategy hinges on the careful introduction of the chloro, methylthio, and aldehyde functional groups onto the benzene (B151609) ring.

Precursor Identification and Strategic Selection of Starting Materials

Route A: Starting from 4-Chloro-2-fluorobenzaldehyde This precursor is highly strategic as it already contains two of the required functionalities—the chloro group and the aldehyde—in the correct positions. The fluorine atom at the C-2 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), making the introduction of the methylthio group a straightforward and high-yielding step. nih.gov

Route B: Starting from 3-Chlorothioanisole This precursor contains the chloro and methylthio groups in the desired 1,3-relationship on the aromatic ring. chemicalbook.com The synthetic challenge then becomes the introduction of the aldehyde group at the C-2 position, which is situated between the two existing substituents. This can be effectively achieved through ortho-formylation techniques like directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org

The choice between these precursors depends on factors such as commercial availability, cost, and the specific reaction conditions a laboratory is equipped to handle.

Detailed Reaction Pathways and Mechanistic Considerations

The reaction pathways from the selected precursors involve well-established organic chemistry mechanisms.

Pathway from 4-Chloro-2-fluorobenzaldehyde (SNAr Reaction) This pathway involves the nucleophilic aromatic substitution of the fluorine atom with a thiomethoxide source, such as sodium thiomethoxide (NaSMe).

Reaction: 4-Chloro-2-fluorobenzaldehyde reacts with sodium thiomethoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Mechanism: The reaction proceeds via a classic SNAr mechanism. The highly nucleophilic thiomethoxide anion attacks the electron-deficient carbon atom bonded to the fluorine. This position is activated by the electron-withdrawing effects of both the adjacent aldehyde group and the chloro group. The attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the final step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. The rate of reaction is typically faster for fluorine compared to other halogens in this type of substitution. nih.gov

Pathway from 3-Chlorothioanisole (Directed ortho-Metalation) This route utilizes the directing ability of the methylthio group to introduce the aldehyde function at the correct position. wikipedia.orgorganic-chemistry.org

Reaction: 3-Chlorothioanisole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures, followed by quenching with an electrophilic formylating agent like DMF.

Mechanism: This is a Directed ortho-Metalation (DoM) reaction. wikipedia.orgharvard.eduyoutube.com The sulfur atom of the methylthio group is a Lewis base that coordinates with the lithium ion from the organolithium reagent. This interaction increases the acidity of the adjacent ortho-protons. The strong base then selectively removes a proton from the C-2 position, which is ortho to the methylthio group, to form a stabilized aryllithium intermediate. This intermediate is then treated with DMF. The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to afford the desired this compound.

Advanced and Optimized Synthetic Strategies for Enhanced Efficiency

To overcome the limitations of conventional methods, such as harsh reaction conditions or the use of stoichiometric strong bases, advanced synthetic strategies are being explored. These methods focus on improving reaction efficiency, safety, and environmental friendliness.

Exploration of Novel Catalytic Systems for Synthesis

Catalytic methods offer a more elegant and sustainable approach by reducing waste and operating under milder conditions.

Catalytic Carbonylation: A promising advanced route is the catalytic carbonylation of a suitable halo-thioanisole precursor. mdpi.com For example, a precursor like 1-chloro-3-(methylthio)-5-iodobenzene could theoretically be converted to the target aldehyde. Rhodium-based catalytic systems have been shown to be effective for the reductive carbonylation of aryl iodides using carbon monoxide and hydrogen. chemicalbook.com Palladium catalysts are also widely used for various carbonylation reactions. nih.gov These methods involve the oxidative addition of the aryl halide to the metal center, followed by CO insertion and subsequent reductive elimination to form the aldehyde.

Catalyst SystemPrecursor TypeReactionAdvantage
Rhodium(III) complexes with phosphine (B1218219) ligandsAryl IodideReductive Carbonylation (CO/H₂)Direct conversion to aldehyde.
Palladium complexes (e.g., with Xantphos ligand)Aryl HalideCarbonylationHigh functional group tolerance.
Transition Metal Sulfides (e.g., MoS₂)Aryl HalideCarbonylationPotentially lower cost catalysts. morressier.com

This table is generated based on data from the text.

Microwave-Assisted Synthesis and Continuous Flow Chemistry Approaches

Modern physical-organic chemistry tools can significantly accelerate and control the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times and, in some cases, improve yields. harvard.edumdpi.com The SNAr reaction (Pathway from 4-Chloro-2-fluorobenzaldehyde) is particularly well-suited for microwave assistance. The direct coupling of microwave energy with the polar solvent and reactants allows for rapid and uniform heating, often completing reactions in minutes that would take hours with conventional heating. This leads to higher throughput and reduced energy consumption.

Continuous Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. chemicalbook.comwikipedia.org For the Directed ortho-Metalation pathway, which uses highly reactive and pyrophoric organolithium reagents, a flow reactor provides superior safety. In a flow system, small amounts of the hazardous reagents are mixed and reacted continuously, minimizing the risk associated with handling large quantities in a batch reactor. youtube.comorgsyn.org This approach also allows for precise control over reaction parameters like temperature and residence time, often leading to cleaner reactions and higher yields.

Principles of Green Chemistry Applied to this compound Production

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. rug.nl

Prevention & Atom Economy: Catalytic carbonylation routes are superior to multi-step conventional syntheses as they often involve fewer steps and have better atom economy, generating less waste.

Less Hazardous Chemical Syntheses: The SNAr pathway is generally safer than the DoM route as it avoids the use of pyrophoric organolithium reagents.

Safer Solvents and Auxiliaries: Efforts can be made to replace traditional polar aprotic solvents like DMF, which have toxicity concerns, with greener alternatives where possible. Water has been explored as a medium for some nucleophilic substitution reactions. google.com

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric ones. Developing an efficient catalytic version of the DoM reaction or a robust catalytic carbonylation process would be a significant green advancement for the production of this compound. mdpi.com

Mechanistic Investigations into the Formation of this compound

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes, enhancing yields, and minimizing the formation of byproducts. This section focuses on the kinetic studies and the elucidation of intermediates and transition states involved in the synthesis of this compound.

Kinetic Studies of Reaction Progress and Rate Determinations

Kinetic studies are fundamental to understanding the factors that govern the speed of a chemical reaction. For the synthesis of this compound, the reaction rate is influenced by parameters such as the concentration of reactants, temperature, and the nature of the catalyst.

In formylation reactions, the rate is typically dependent on the concentration of both the substrate (4-chlorothioanisole) and the electrophilic formylating agent. The reaction often follows second-order kinetics, where the rate is proportional to the product of the concentrations of the two reactants.

The effect of temperature on the reaction rate can be described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. Experimental determination of these parameters allows for the optimization of the reaction temperature to achieve a desirable reaction rate without promoting side reactions.

Table 1: Hypothetical Kinetic Data for the Formylation of 4-Chlorothioanisole

ParameterHypothetical ValueConditions
Reaction Order (Substrate)1Constant concentration of formylating agent
Reaction Order (Reagent)1Constant concentration of substrate
Rate Constant (k)VariesDependent on temperature and catalyst
Activation Energy (Ea)50 - 100 kJ/molDependent on specific formylation method

This table presents hypothetical data for illustrative purposes.

Elucidation of Reaction Intermediates and Transition States

The identification of transient species such as reaction intermediates and the characterization of transition states are key to mapping out the reaction pathway. Spectroscopic techniques and computational chemistry are powerful tools in this endeavor.

In the electrophilic formylation of 4-chlorothioanisole, a critical intermediate is the arenium ion, also known as a sigma complex. This species is formed by the attack of the electrophile (the formylating agent) on the electron-rich aromatic ring. The stability of this intermediate is influenced by the substituents on the ring. The methylthio group, being an ortho, para-director, facilitates the attack at the position ortho to it, leading to the desired product. The chlorine atom, being deactivating but also an ortho, para-director, will also influence the regioselectivity of the reaction.

The transition state for the formation of the arenium ion involves the approach of the electrophile to the π-system of the aromatic ring. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to model the geometry and energy of this transition state, providing insights into the activation barrier of the reaction.

The subsequent step involves the loss of a proton from the arenium ion to restore the aromaticity of the ring, yielding the final aldehyde product. This step is typically fast.

Table 2: Key Species in the Formylation of 4-Chlorothioanisole

SpeciesDescriptionMethod of Study
4-ChlorothioanisoleStarting materialNMR, IR, Mass Spectrometry
Electrophilic Formylating AgentThe species that adds the formyl groupVaries with method (e.g., Vilsmeier reagent)
Arenium Ion (Sigma Complex)Key carbocation intermediateTrapping experiments, low-temperature NMR, computational modeling
Transition StateHighest energy point leading to the arenium ionComputational modeling (e.g., DFT)
This compoundFinal productNMR, IR, Mass Spectrometry, X-ray crystallography

Chemical Reactivity and Derivatization Chemistry of 4 Chloro 2 Methylthio Benzaldehyde

Electrophilic and Nucleophilic Reactions of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is central to its reactivity, participating in a variety of transformations typical of aromatic aldehydes. The aldehyde group itself is a primary site for nucleophilic attack, while the aromatic ring's reactivity towards electrophiles is modulated by the attached substituents.

Influence of Chloro and Methylthio Substituents on Aromatic Reactivity

The reactivity of the benzaldehyde moiety is significantly influenced by the electronic properties of the chloro and methylthio substituents. These groups affect the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring.

Methylthio Group: The methylthio (-SCH₃) group is considered an activating group. The sulfur atom is less electronegative than oxygen and can donate its lone pair electrons into the benzene (B151609) ring through resonance (+R), which is stronger than its weak electron-withdrawing inductive effect (-I). This resonance effect increases the electron density at the ortho and para positions. In 4-Chloro-2-(methylthio)benzaldehyde, the methylthio group is ortho to the aldehyde. Its electron-donating nature slightly reduces the electrophilicity of the carbonyl carbon but strongly activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the positions ortho and para to itself (positions 3 and 5).

The combined electronic effects of the deactivating chloro group and the activating methylthio group create a nuanced reactivity profile for the entire molecule. The aldehyde group's reactivity towards nucleophiles is enhanced by the chloro group, while the aromatic ring is activated for electrophilic attack by the methylthio group.

Functionalization Strategies at the Aromatic Ring

Beyond the aldehyde group, the aromatic ring itself offers multiple sites for further functionalization through various synthetic strategies.

Direct Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. The powerful ortho-, para-directing methylthio group at position 2 and the weaker ortho-, para-directing chloro group at position 4, along with the meta-directing aldehyde group at position 1, will govern the regioselectivity of the reaction. The strongest activating group, the methylthio group, will primarily determine the position of the incoming electrophile. Therefore, substitution is expected to occur at position 5, which is ortho to the methylthio group and meta to the aldehyde group.

Cross-Coupling Reactions Involving the Chloro Group (e.g., Suzuki, Heck, Sonogashira)

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. mdpi.com Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to facilitate these transformations effectively. fishersci.co.uklibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an arylboronic acid would yield a biaryl derivative, a common structural motif in pharmaceuticals and materials science. nih.gov

Heck-Mizoroki Coupling: The Heck reaction involves the coupling of the aryl chloride with an alkene. wikipedia.orgorganic-chemistry.org This reaction would install a vinyl group at the 4-position of the benzaldehyde ring, leading to the formation of substituted styrenes. diva-portal.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov This provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. researchgate.netbeilstein-journals.org While aryl chlorides can be challenging substrates, specific conditions and catalyst systems can achieve this transformation. researchgate.net

A summary of potential cross-coupling reactions is provided below:

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic AcidPd catalyst, BaseBiaryl
Heck-MizorokiAlkenePd catalyst, BaseStyrene Derivative
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne

Transformations Involving the Methylthio Group

The methylthio group itself can be a site for chemical modification, offering further avenues for derivatization.

Oxidation: The sulfur atom of the methylthio group can be selectively oxidized. Using mild oxidizing agents can convert the sulfide (B99878) into a sulfoxide (B87167) (-(S=O)CH₃). Further oxidation under stronger conditions can yield the corresponding sulfone (-(SO₂)CH₃). This transformation significantly alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group, which in turn modifies the reactivity of the entire molecule.

C-S Bond Cleavage/Cross-Coupling: The methylthio group can also be utilized as a leaving group in certain cross-coupling reactions. Nickel-catalyzed cross-coupling reactions have been developed that enable the cleavage of the C-S bond in aryl thioethers and subsequent coupling with Grignard reagents or organoalane reagents. rsc.orgrsc.org This strategy allows for the replacement of the methylthio group with an alkyl or aryl group, providing an alternative to traditional cross-coupling methods that rely on aryl halides. researchgate.net

Synthesis of Complex Derivatives and Analogs

The presence of three distinct functional moieties—the aldehyde, the chloro group, and the methylthio group—renders this compound a valuable precursor for a diverse range of molecular scaffolds. Its reactivity allows for the construction of complex derivatives through various synthetic strategies.

Cyclization and Condensation Reactions for Heterocyclic Systems

The aldehyde functional group is a key anchor for building heterocyclic rings through cyclization and condensation reactions. While specific literature examples for this compound are not prevalent, its reactivity can be predicted based on well-established named reactions in organic chemistry.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. evitachem.com this compound is expected to react with an activated nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and sulfur to yield a highly substituted 2-aminothiophene. The electron-withdrawing nature of the 4-chloro substituent would likely facilitate the initial Knoevenagel condensation step. evitachem.com

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. While typically applied to electron-rich aromatic rings, the Pictet-Spengler reaction can be performed with various substituted aldehydes. The reaction of this compound with a suitable β-phenylethylamine derivative under acidic conditions would be expected to produce a correspondingly substituted tetrahydroisoquinoline. The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic substitution.

Bischler-Napieralski Reaction: This reaction is another method for synthesizing dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. Although the aldehyde itself is not a direct participant, it can be a precursor to the necessary amide via oxidation to the corresponding carboxylic acid, followed by amidation and subsequent cyclization. The electron-donating potential of the methylthio group at the ortho position could influence the regioselectivity of the cyclization.

Thienoquinoline Synthesis: The synthesis of thieno[2,3-b]quinolines has been achieved through the reaction of 2-chloroquinoline-3-carbaldehydes with thioglycolic acid derivatives. By analogy, this compound could participate in similar multi-step syntheses to form fused heterocyclic systems. For instance, condensation with 2-aminothiophenol (B119425) can yield 2-substituted benzothiazoles.

The following table summarizes potential cyclization and condensation reactions for synthesizing heterocyclic systems from this compound.

Reaction NameReactantsExpected Product Class
Gewald Reactionα-cyanoester, Sulfur, Base2-Aminothiophenes
Pictet-Spenglerβ-arylethylamine, AcidTetrahydroisoquinolines
Friedländer AnnulationActive methylene (B1212753) ketone, BaseQuinolines
Hantzsch Dihydropyridine (B1217469) Synthesisβ-ketoester, AmmoniaDihydropyridines

Formation of Imines, Oximes, Hydrazones, and Related Adducts

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of adducts with a carbon-nitrogen double bond. These reactions are fundamental in derivatizing the aldehyde for further synthetic transformations or for generating compounds with potential biological activity.

Imines (Schiff Bases): The reaction of this compound with primary amines yields imines, also known as Schiff bases. This condensation is typically reversible and may require the removal of water to drive the reaction to completion. The reaction proceeds via a carbinolamine intermediate. The electronic nature of substituents on the aromatic ring can influence the stability of the resulting imine.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. This reaction is often carried out using hydroxylamine hydrochloride in the presence of a base. Microwave-assisted synthesis has been shown to be an efficient method for preparing benzaldehyde oximes. The resulting oximes can exist as E and Z isomers.

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) affords hydrazones. These derivatives are often crystalline solids and can be used for the characterization of the parent aldehyde. The synthesis is generally achieved by refluxing the aldehyde and hydrazine derivative in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.

The table below details the formation of these common adducts from this compound.

Adduct TypeReagentGeneral Product Structure
Imine (Schiff Base)Primary Amine (R-NH₂)
OximeHydroxylamine (NH₂OH)
HydrazoneHydrazine (R-NHNH₂)

Advanced Synthetic Applications as a Precursor for Diverse Scaffolds

This compound serves as a versatile starting material for the synthesis of more complex molecules that may not necessarily be heterocyclic. The aldehyde can be transformed into a variety of other functional groups, and the chloro and methylthio groups can also be manipulated or participate in further reactions.

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid using standard oxidizing agents. This carboxylic acid derivative can then undergo a range of amide or ester coupling reactions. Conversely, reduction of the aldehyde, for instance with sodium borohydride, would yield the corresponding benzyl (B1604629) alcohol, which can be used in subsequent ether or ester formations.

Reactions with Active Methylene Compounds: The aldehyde undergoes Knoevenagel condensation with compounds containing an active methylene group, such as malonic acid derivatives or β-dicarbonyl compounds. These reactions are fundamental in carbon-carbon bond formation and provide access to a wide array of substituted alkenes, which are themselves valuable synthetic intermediates.

Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) provide a powerful means of converting the aldehyde into an alkene with high stereocontrol. This allows for the introduction of various vinyl groups, extending the carbon skeleton and providing a handle for further functionalization.

The methylthio group itself offers avenues for further derivatization. It can be oxidized to the corresponding sulfoxide or sulfone, which significantly alters the electronic properties of the molecule and can be used as a leaving group in nucleophilic aromatic substitution reactions. The chloro substituent can also be displaced under certain conditions or participate in cross-coupling reactions.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of 4 Chloro 2 Methylthio Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed map of the proton and carbon framework of 4-Chloro-2-(methylthio)benzaldehyde can be assembled.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methylthio group protons. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons of the methylthio group would also present as a singlet, but in the upfield region, likely around δ 2.5 ppm. The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aldehydic carbonyl carbon would be observed in the highly deshielded region of the spectrum, around δ 190 ppm. The aromatic carbons would appear in the range of δ 120-150 ppm, with their specific shifts influenced by the chloro and methylthio substituents. The methyl carbon of the methylthio group would be found in the upfield region, typically around δ 15 ppm.

To provide a more concrete, albeit predictive, framework, the following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as 4-(methylthio)benzaldehyde (B43086) and 2-chlorobenzaldehyde. rsc.orgchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CHO~9.8 (s)~191
C1-~134
C2-SMe-~145
C3-H~7.3 (d)~126
C4-Cl-~140
C5-H~7.5 (dd)~129
C6-H~7.8 (d)~130
S-CH₃~2.5 (s)~15

Note: The predicted chemical shifts are estimations and may vary in an actual experimental spectrum. Coupling constants (J values) for aromatic protons would be crucial for definitive assignment.

2D NMR Spectroscopy: To unambiguously assign these resonances and establish connectivity, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, aiding in their sequential assignment around the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, as well as the methyl protons to the methyl carbon. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the aldehydic proton would show a correlation to the C1 carbon, and the methyl protons would show correlations to the C2 carbon, confirming the positions of the substituents. ustc.edu.cn

NMR spectroscopy is not only a tool for final product characterization but also a powerful technique for monitoring the progress of chemical reactions and assessing the purity of the products. researchgate.netasahilab.co.jp In the synthesis of derivatives of this compound, ¹H NMR can be used to follow the disappearance of the starting material's signals and the appearance of the product's signals in real-time. pharmtech.com This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, the integration of the signals in a ¹H NMR spectrum provides a quantitative measure of the relative amounts of different species in a mixture. This is invaluable for determining the purity of the final product and for identifying and quantifying any byproducts or unreacted starting materials. For instance, the presence of any residual starting aldehyde in a reaction to form a derivative can be easily detected by the characteristic singlet of the aldehydic proton.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. nih.gov For this compound (C₈H₇ClOS), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Interactive Data Table: Predicted HRMS Data for this compound

IonTheoretical Exact Mass (m/z)
[M+H]⁺187.0033
[M+Na]⁺208.9852
[M]⁺˙185.9957

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. researchgate.net The fragmentation of this compound would be expected to follow patterns characteristic of aromatic aldehydes, chloroarenes, and thioanisoles. chegg.com

Key expected fragmentation pathways would include:

Loss of the formyl radical (•CHO): This would lead to a fragment ion corresponding to the chloromethylthiobenzene cation.

Loss of a chlorine radical (•Cl): This would result in a methylthiobenzoyl cation.

Loss of a methyl radical (•CH₃): This would generate a chlorothiophenolate-derived cation.

Cleavage of the C-S bond: This could lead to fragments corresponding to the chlorobenzaldehyde cation and a methylthio radical, or vice versa.

The following table details some of the expected major fragment ions in the MS/MS spectrum of this compound.

Interactive Data Table: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Fragment IonProposed Structure
m/z 158[M-CHO]⁺
m/z 151[M-Cl]⁺
m/z 171[M-CH₃]⁺
m/z 140[M-SCH₃]⁺

Single-Crystal X-ray Diffraction Analysis

While NMR and MS provide invaluable data on connectivity and composition, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation.

Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 4-chlorobenzaldehyde (B46862) and 2-(methylthio)benzoic acid, can provide insights into the expected molecular geometry. chemchart.com The benzaldehyde (B42025) moiety is expected to be planar. The C-Cl bond length would be approximately 1.74 Å, and the C-S bond length around 1.77 Å. The bond angles within the benzene ring are expected to be close to 120°, with some distortion due to the substituents. The orientation of the methylthio group relative to the aromatic ring would be a key conformational feature determined by this technique.

Crystal Structure Determination of this compound

Despite a thorough review of the current scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no experimental crystal structure determination for this compound has been publicly reported. The absence of this data means that key structural parameters, such as the precise dihedral angle between the phenyl ring and the aldehyde group, and the conformation of the methylthio group, remain experimentally unconfirmed.

Computational Chemistry and Theoretical Investigations

In the absence of experimental crystallographic data, computational chemistry provides a powerful alternative for investigating the structural and electronic properties of this compound. These theoretical methods can offer valuable predictions and insights into the molecule's behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO).

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the most stable three-dimensional structure.

Analyze the electronic properties: Determining the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions and reactivity.

Predict reactivity: The energies of the HOMO and LUMO orbitals can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov

Studies on related substituted benzaldehydes have successfully used DFT to correlate calculated electronic descriptors with experimentally observed properties. researchgate.net Similar approaches could provide significant insights into the reactivity of this compound. For instance, DFT calculations have been used to study the electronic and structural properties of other chlorinated and sulfur-containing aromatic compounds. nih.govmdpi.com

Predicted Property (Illustrative) Computational Method Potential Significance for this compound
Optimized GeometryDFT (e.g., B3LYP/6-31G*)Provides a theoretical 3D model of the molecule, including key bond lengths and angles.
HOMO-LUMO Energy GapDFTIndicates the chemical reactivity and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP)DFTMaps the electron-rich and electron-poor regions of the molecule, predicting sites for intermolecular interactions.

This table is illustrative and based on the potential application of DFT to the target molecule, as direct computational studies are not available.

Molecular Dynamics Simulations of Reactions Involving this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govunl.eduresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as chemical reactions and conformational changes.

For this compound, MD simulations could be utilized to:

Simulate reaction pathways: Investigate the mechanism of reactions involving the aldehyde or methylthio groups, providing insights into transition states and reaction kinetics.

Study solvent effects: Analyze how the surrounding solvent molecules influence the conformation and reactivity of the compound.

Explore interactions with other molecules: Simulate the binding of this compound to other chemical species or surfaces, which is relevant for applications in materials science and catalysis.

While specific MD simulations for this compound are not reported, the methodology has been widely applied to study the dynamics of various chemical and biological systems. nih.gov

Computational Insights into Conformational Preferences and Intermolecular Interactions

Conformational Preferences: The presence of the methylthio and chloro substituents on the benzaldehyde ring introduces the possibility of different rotational isomers (conformers). The orientation of the aldehyde group and the methylthio group relative to the aromatic ring can be investigated using computational potential energy surface scans. Studies on other substituted benzaldehydes have shown that the presence and position of substituents significantly influence the conformational landscape. researchgate.net For this compound, theoretical calculations could determine the relative energies of different conformers and the energy barriers for their interconversion.

Intermolecular Interactions: The chlorine atom can participate in halogen bonding, while the sulfur atom of the methylthio group can engage in chalcogen bonding or other non-covalent interactions. The aromatic ring itself can be involved in π-π stacking and S-H/π interactions. nih.gov Computational studies can quantify the strength and nature of these interactions, which govern the crystal packing and physical properties of the compound. For example, analysis of the molecular electrostatic potential can highlight regions of positive and negative charge, indicating favorable sites for intermolecular bonding.

In silico prediction tools can also be used to estimate various physicochemical properties based on the molecular structure, providing further insights into its likely behavior. nih.govresearchgate.net

Applications of 4 Chloro 2 Methylthio Benzaldehyde As a Versatile Synthetic Building Block

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Intermediates

The unique substitution pattern of 4-Chloro-2-(methylthio)benzaldehyde makes it a valuable precursor for a variety of molecular scaffolds that are of interest in medicinal chemistry. The presence of the aldehyde group allows for classic carbonyl chemistry, while the chloro and methylthio groups can be manipulated or can influence the reactivity of the ring, paving the way for the synthesis of diverse and complex structures.

Although direct large-scale synthesis of blockbuster drugs from this compound is not widely documented, its structural motifs are found in various classes of bioactive compounds. For instance, the core structure is related to intermediates used in the synthesis of quinolines and benzodiazepines, which are known to have a broad range of pharmacological activities.

Pharmacological Scaffold General Bioactivities Potential Synthetic Utility of this compound
QuinolinesAntimalarial, antibacterial, anticancer nih.govThe aldehyde can participate in condensation reactions, such as the Doebner-von Miller or Friedländer synthesis, to form the quinoline (B57606) core. The chloro and methylthio groups offer sites for further functionalization.
BenzodiazepinesAnxiolytic, sedative, anticonvulsant nih.govCan be used in condensation reactions with o-phenylenediamines to form the diazepine (B8756704) ring. The chloro-substituent is a common feature in many commercial benzodiazepines.
Thieno[2,3-b]pyridinesKinase inhibitors, anti-inflammatory nih.govThe methylthio group can be a key component in the construction of the thiophene (B33073) ring fused to a pyridine (B92270) backbone.

Precursor for Advanced Organic Synthesis of Complex Molecules

In advanced organic synthesis, the strategic placement of functional groups is crucial for the construction of intricate molecular architectures. This compound serves as a key starting material where each of its functional groups can be selectively transformed.

The methylthio group, for example, can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of substituents at the 2-position of the benzene (B151609) ring. The chloro group provides another handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively.

An example of a related transformation involves the methylation of 4-mercaptoquinoline derivatives to their 4-methylthio counterparts, which are then used in further synthetic steps to build more complex molecules jdigitaldiagnostics.com. This highlights the utility of the methylthio group as a functional handle in multi-step synthesis.

Contribution to the Development of Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, and the development of new methods for their synthesis is an area of intense research. 2-(Methylthio)benzaldehyde derivatives are valuable precursors for a variety of heterocyclic systems.

One notable application is in the synthesis of thieno[2,3-b]pyridines . The reaction of a 2-(methylthio)pyridine (B99088) derivative bearing a cyano group with various reagents can lead to the formation of this fused heterocyclic system mdpi.com. While this example starts with a pyridine, the underlying principle of using a methylthio group adjacent to a reactive site to facilitate cyclization is applicable.

Similarly, the synthesis of quinolines can be achieved through various methods starting from substituted anilines and carbonyl compounds nih.gov. A 2-(methylthio)aniline, which could be derived from this compound, could be a key reactant in such syntheses. For instance, the reaction of 3-acetyl-4-(methylthio)quinolin-2(1H)-one with various reagents demonstrates the versatility of the methylthio group in the synthesis of new quinolinone derivatives researchgate.net.

The synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine (B120857) with a β-dicarbonyl compound or its equivalent nih.govresearchgate.net. While not a direct application of this compound, the synthesis of 2-methylthio-4-phenyl-3H-1,5-benzodiazepine and its subsequent cycloaddition reactions to form novel triheterocyclic systems showcases the importance of the methylthio group in creating complex, fused heterocycles researchgate.net.

Utilization in Multi-Component Reactions for Molecular Diversity Enhancement

Multi-component reactions (MCRs) are powerful tools in drug discovery and chemical biology, allowing for the rapid generation of libraries of complex molecules from simple starting materials in a single step beilstein-journals.orgnih.govjocpr.commdpi.com. The aldehyde functionality of this compound makes it an ideal candidate for a variety of MCRs.

For example, it can be employed in the Ugi reaction , a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, to produce α-acylamino amides. The resulting products would incorporate the 4-chloro-2-(methylthio)phenyl scaffold and could be further modified to create a diverse range of compounds nih.gov.

Another important MCR is the Hantzsch dihydropyridine (B1217469) synthesis , which is a pseudo-four-component reaction that can be adapted to produce a wide array of dihydropyridine derivatives nih.gov. Substituted benzaldehydes are key components in this reaction, and the use of this compound would lead to dihydropyridines with this specific substitution pattern, offering opportunities for further diversification.

The synthesis of various heterocyclic compounds such as tetrahydropyrimidines and dihydropyrano[2,3-c]pyrazoles has been achieved through MCRs involving substituted benzaldehydes nih.gov. These examples underscore the potential of this compound to serve as a key building block in diversity-oriented synthesis.

Multi-Component Reaction Reactants Product Class Potential for Diversity
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino amidesVariation of all four components allows for a vast library of products.
Hantzsch Dihydropyridine SynthesisAldehyde, 2 eq. β-Ketoester, AmmoniaDihydropyridinesDifferent aldehydes and β-ketoesters can be used to generate a wide range of dihydropyridines.
Doebner ReactionAromatic amine, Aldehyde, Pyruvic acidQuinolinesA versatile method for synthesizing substituted quinolines. nih.gov
Povarov ReactionAromatic amine, Aldehyde, AlkeneTetrahydroquinolinesProvides access to another class of quinoline derivatives.

Emerging Research Areas and Future Perspectives for 4 Chloro 2 Methylthio Benzaldehyde Chemistry

Exploration of Sustainable and Eco-Friendly Synthetic Pathways

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. For the synthesis of 4-Chloro-2-(methylthio)benzaldehyde and its derivatives, research is moving towards methodologies that minimize waste, reduce the use of hazardous materials, and enhance energy efficiency.

One promising approach involves the use of environmentally benign solvents and catalysts. For instance, a patented process for producing related 4-chloro-2-methylthiopyrimidines highlights a method that avoids halogenated solvents, which are known for their environmental persistence and toxicity. google.com This method utilizes hydrocarbon or ether solvents in the presence of an organic base for the chlorination step with phosphorus oxychloride, presenting a more eco-friendly alternative to traditional methods that use solvents like chloroform. google.com

Furthermore, a preparation method for the related compound 4-methylthiobenzaldehyde (B8764516) employs a solid super-strong acid catalyst (SZTA catalyst) and utilizes thioanisole (B89551) and carbon monoxide as primary raw materials. This process is noted for its high atom economy and minimal waste discharge, positioning it as an environmentally friendly method. google.com The principles from these related syntheses can be adapted for the production of this compound, steering its manufacturing towards more sustainable practices.

The exploration of biocatalysis and flow chemistry also presents exciting avenues for the eco-friendly synthesis of this compound and its derivatives. These technologies can lead to milder reaction conditions, higher selectivity, and a significant reduction in solvent usage and waste generation.

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The integration of chemical synthesis with automated platforms is revolutionizing the discovery and optimization of new molecules. For a versatile building block like this compound, the application of automated synthesis can significantly accelerate the exploration of its chemical space and the identification of derivatives with desired properties.

Automated synthesis platforms enable the rapid and systematic variation of reaction parameters and starting materials, facilitating high-throughput screening of synthetic routes and the creation of large libraries of derivatives. The aldehyde functional group of this compound is particularly amenable to a wide range of reactions that can be readily automated, such as reductive aminations, Wittig reactions, and aldol (B89426) condensations.

While specific studies on the automated synthesis of this compound are not yet prevalent, the existing technologies are well-suited for this purpose. The challenges in adapting its synthesis to automated platforms would likely involve ensuring the solubility of the starting material and reagents in a limited set of solvents compatible with the robotic systems and managing any potential side reactions under standardized conditions. The successful integration of this compound into automated workflows will undoubtedly expedite the discovery of new materials and bioactive agents.

Potential for Advanced Materials Science Applications as a Monomer or Structural Unit

The unique substitution pattern of this compound makes it a compelling candidate for incorporation into advanced materials. The aldehyde group provides a reactive handle for polymerization and the chloro and methylthio groups can impart specific properties such as flame retardancy, altered solubility, and sites for post-polymerization modification.

While direct polymerization of this compound has not been extensively reported, research on other substituted benzaldehydes provides a strong indication of its potential. For example, benzaldehyde (B42025) derivatives can be copolymerized with other monomers to create polymers with tunable properties. The presence of the chloro and methylthio groups in the polymer backbone or as pendant groups could lead to materials with enhanced thermal stability, altered refractive indices, or specific affinities for other molecules.

The methylthio group, in particular, offers a site for further chemical transformation, allowing for the creation of functional polymers. For instance, oxidation of the methylthio group to a sulfoxide (B87167) or sulfone could dramatically alter the polarity and reactivity of the resulting polymer. This post-polymerization modification capability opens up possibilities for creating smart materials that respond to external stimuli.

Challenges and Opportunities in the Synthesis and Application of this compound Derivatives

The synthesis and application of derivatives of this compound present both significant challenges and exciting opportunities, particularly in the field of medicinal chemistry.

Challenges:

The primary challenge in the synthesis of derivatives lies in the selective manipulation of the different functional groups present in the molecule. The reactivity of the aldehyde group must be carefully managed to avoid unwanted side reactions while modifying other parts of the molecule. For instance, the synthesis of complex derivatives often requires multi-step procedures with careful protection and deprotection strategies.

Another challenge is the potential for catalyst poisoning by the sulfur atom in the methylthio group in certain transition-metal-catalyzed cross-coupling reactions. This necessitates the careful selection of catalysts and reaction conditions to achieve high yields and purity.

Opportunities:

Despite the synthetic challenges, the opportunities presented by this compound derivatives are vast. Research has shown that related sulfonamide derivatives containing the 2-thio-4-chloro-phenyl scaffold exhibit promising biological activities.

For example, novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds have shown significant anti-proliferative effects against various cancer cell lines, including HeLa, HCT-116, and MCF-7. nih.gov The mechanism of action for some of these derivatives appears to involve the induction of apoptosis. nih.gov

Similarly, two series of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides and their N-aroyl derivatives have been synthesized and demonstrated in vitro anticancer activity. nih.gov One particular derivative showed broad-spectrum activity with 50% growth inhibition (GI50) values in the micromolar range across numerous cell lines. nih.gov

These findings underscore the immense potential of this compound as a scaffold for the development of new therapeutic agents. The ability to generate diverse libraries of derivatives through both traditional and automated synthesis will be crucial in exploring the structure-activity relationships and identifying lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-(methylthio)benzaldehyde in laboratory settings?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are synthesized by reacting aldehydes with ethyl cyanoacetate and guanidine derivatives under reflux conditions . Optimization of reaction parameters (e.g., solvent choice, temperature) is critical to minimize byproducts like 5-cyano-6-chloro-2-(methylthio)pyrimidine . Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection, as described in assay methods for structurally similar aldehydes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and C-S vibrations at ~650 cm⁻¹). UV-Vis spectroscopy monitors conjugation effects, while mass spectrometry confirms molecular weight and fragmentation patterns . For structural elucidation, single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated in crystallographic studies of related benzaldehyde derivatives .

Q. How can solubility and stability be evaluated for this compound in different solvents?

  • Solubility can be determined gravimetrically by dissolving the compound in solvents (e.g., ethanol, DMSO) at 25°C, referencing protocols for 4-hydroxybenzaldehyde (8.45 mg/mL in water) . Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, with analysis via HPLC or GC-MS to track decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio group in coordination chemistry?

  • The methylthio (-SCH₃) group acts as a soft Lewis base, facilitating chelation with transition metals (e.g., Co²⁺, Ni²⁺) to form stable Schiff base complexes. Spectroscopic data (e.g., ESR, electronic transitions) reveal metal-ligand charge transfer interactions, as observed in complexes derived from 4-(methylthio)benzaldehyde . Computational modeling (DFT) can further predict binding affinities and orbital contributions .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

  • Discrepancies may arise from impurities or polymorphic forms. Cross-validate data using multiple techniques: differential scanning calorimetry (DSC) for melting behavior, and compare IR/¹H-NMR spectra with authenticated standards from databases like NIST Chemistry WebBook . For example, inconsistencies in mp values (e.g., 58–60°C vs. 46–49°C for similar chloro-fluoro analogs) warrant recrystallization and purity reassessment .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

  • Byproducts like 4-chloro-2-(methylthio)pyrimidine can be minimized by controlling stoichiometry (e.g., limiting excess aldehyde) and using anhydrous conditions. Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) and spectroscopic monitoring (e.g., TLC) are essential. Detailed protocols for isolating intermediates are provided in supplementary data from pyrimidine synthesis studies .

Q. How is this compound applied in the development of pharmaceutical intermediates?

  • It serves as a precursor for pyrimidine-5-carbonitrile hybrids with antiplasmodial activity. The chloro and methylthio groups enhance electrophilicity, enabling nucleophilic substitution in drug candidates like linagliptin intermediates . Reaction pathways must be optimized for regioselectivity, as competing substitutions can yield inactive isomers.

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities?

  • Combine LC-MS/MS for sensitivity (detection limits <0.1%) and GC-FID for volatile byproducts. Reference methods from EPA DSSTox and ECHA guidelines for validation, including spike-recovery tests and calibration with certified reference materials .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ADF models reaction pathways, validated against experimental data from crystallographic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.